molecular formula C11H12OS B14424374 2-(2-Phenylethenyl)-1,3-oxathiolane CAS No. 80563-94-6

2-(2-Phenylethenyl)-1,3-oxathiolane

Cat. No.: B14424374
CAS No.: 80563-94-6
M. Wt: 192.28 g/mol
InChI Key: QFCNKEIVVAVKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Phenylethenyl)-1,3-oxathiolane is a five-membered heterocyclic compound containing both oxygen and sulfur atoms in the 1,3-positions of the ring, with a phenylethenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

CAS No.

80563-94-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-(2-phenylethenyl)-1,3-oxathiolane

InChI

InChI=1S/C11H12OS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2

InChI Key

QFCNKEIVVAVKOA-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-1,3-oxathiolane typically involves the Wittig reaction, a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphonium ylide reacts with a carbonyl compound to produce the desired alkene. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of 2-(2-Phenylethenyl)-1,3-oxathiolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-1,3-oxathiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenylethenyl)-1,3-oxathiolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Synthesis : A common method for 1,3-oxathiolanes involves reacting unsaturated ketones with carbon disulfide (CS₂) in the presence of potassium hydroxide, as seen in the synthesis of derivatives 14b,c . This contrasts with 1,2-oxathiolanes (e.g., propane sultone), which are synthesized via sulfonation pathways .

Pharmacological and Functional Comparisons

Pharmacological Insights :

  • The sulfur atom in 1,3-oxathiolanes contributes to electron delocalization, which may enhance binding to biological targets compared to purely oxygen-containing analogs .

Table 3: Physicochemical and Hazard Profiles

Compound Solubility/Stability Safety Profile
2-(2-Phenylethenyl)-1,3-oxathiolane Likely low aqueous solubility (hydrophobic aryl group) No direct data; handle as per standard lab protocols
1,2-Oxathiolane, 2,2-Dioxide Crystalline solid/liquid; industrial use Highly toxic; regulated under DOT UN 2811
N,N-Dimethyl-1,3-oxathiolan-2-amine Undisclosed Industrial use only; restricted handling

Key Notes:

  • Substituents like nitro groups (e.g., in 2-(4-nitrophenyl)-1,3-oxathiolane) may increase reactivity and hazards, requiring specialized handling .
  • 1,3-Oxathiolanes generally exhibit lower toxicity compared to 1,2-oxathiolanes, which are classified as carcinogens (e.g., propane sultone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.